molecular formula C24H23N3O4S B2528525 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899986-14-2

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2528525
CAS RN: 899986-14-2
M. Wt: 449.53
InChI Key: FLNSNSPBICWPBR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements as members of its rings). It also has a thioacetamide group and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuro[3,2-d]pyrimidin-2-yl group suggests that the compound may have aromatic properties, which could affect its chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Mechanism of Action

Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action. If it’s a drug or a drug candidate, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific toxicity data for this compound, it’s difficult to provide a detailed safety and hazard analysis. As with any chemical, it should be handled with appropriate safety precautions to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has demonstrated biological activity, it could be further investigated as a drug candidate. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-30-19-13-7-5-11-17(19)25-20(28)14-32-24-26-21-16-10-4-6-12-18(16)31-22(21)23(29)27(24)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNSNSPBICWPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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